molecular formula C8H14O B12715461 4-Octen-3-one CAS No. 69065-31-2

4-Octen-3-one

Cat. No.: B12715461
CAS No.: 69065-31-2
M. Wt: 126.20 g/mol
InChI Key: JPTOCTSNXXKSSN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octen-3-one is an organic compound with the molecular formula C8H14O. It is a ketone with an unsaturated bond, specifically an α,β-unsaturated ketone. This compound is known for its distinctive odor, which is often described as metallic or mushroom-like. It is used in various applications, including as a flavoring agent and in scientific research.

Preparation Methods

4-Octen-3-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of butanal with acetone, followed by dehydration to form the α,β-unsaturated ketone. Industrial production methods may involve catalytic processes to ensure high yield and purity. The reaction conditions typically include the use of a base such as sodium hydroxide and controlled temperatures to facilitate the condensation and dehydration steps.

Chemical Reactions Analysis

4-Octen-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols, such as 4-octen-3-ol.

    Substitution: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Octen-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octen-3-one involves its interaction with biological targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in pathogens . The compound’s unsaturated bond and carbonyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

4-Octen-3-one can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.

Properties

CAS No.

69065-31-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-oct-4-en-3-one

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+

InChI Key

JPTOCTSNXXKSSN-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C/C(=O)CC

Canonical SMILES

CCCC=CC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.